Profenofos-d7
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Overview
Description
Profenofos-d7 is a deuterated analog of profenofos, an organophosphorus pesticide widely used in agriculture. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and environmental fate analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Profenofos-d7 can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The deuterium atoms are introduced during the synthesis process to replace the hydrogen atoms, which helps in tracking and analyzing the compound in various studies.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the deuterium labeling is consistent and effective. The final product is then purified using techniques such as liquid-liquid partition and solid-phase column chromatography .
Chemical Reactions Analysis
Types of Reactions
Profenofos-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or propyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxon derivatives, alcohols, and substituted phosphorothioates .
Scientific Research Applications
Profenofos-d7 is extensively used in scientific research due to its unique properties:
Chemistry: It is used in studies involving reaction mechanisms and kinetics.
Biology: this compound helps in understanding the metabolic pathways of organophosphorus pesticides.
Medicine: It is used in toxicological studies to assess the impact of organophosphorus compounds on human health.
Industry: The compound is used in environmental monitoring to track the fate of pesticides in various ecosystems
Mechanism of Action
Profenofos-d7, like other organophosphates, exerts its effects by inhibiting the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system . The S(-) isomer of this compound is a more potent inhibitor compared to the R(+) isomer .
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphate pesticide with similar acetylcholinesterase inhibition properties.
Diazinon: Used in agriculture and also inhibits acetylcholinesterase.
Malathion: A widely used organophosphate with similar applications.
Uniqueness
Profenofos-d7 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. This labeling allows for more precise tracking and analysis compared to non-deuterated analogs .
Properties
CAS No. |
1346603-72-2 |
---|---|
Molecular Formula |
C11H15BrClO3PS |
Molecular Weight |
380.67 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-[ethoxy(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i1D3,3D2,7D2 |
InChI Key |
QYMMJNLHFKGANY-UWKUYXMGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Synonyms |
Phosphorothioic Acid O-(4-Bromo-2-chlorophenyl) O-Ethyl S-(Propyl-d7) Ester; _x000B_CGA 15324-d7; Calofos-d7; Carina-d7; Curacron-d7; Ictacron-d7; O-(4-Bromo-2-chlorophenyl) O-ethyl S-(propyl-d7) phosphorothioate-d7; Prowess-d7; Selecron-d7; Tambo-d7; Polyc |
Origin of Product |
United States |
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